molecular formula C12H18ClIN2O3S B1627077 3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE CAS No. 864759-45-5

3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE

Katalognummer: B1627077
CAS-Nummer: 864759-45-5
Molekulargewicht: 432.71 g/mol
InChI-Schlüssel: GEVCNRNMFZODIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE is a chemical compound with the molecular formula C12H18ClIN2O3S and a molecular weight of 432.71 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE typically involves the reaction of 3-iodobenzenesulfonyl chloride with N-(2-morpholin-4-ylethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The sulfonamide group can be oxidized under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonamide group may play a role in binding to active sites, while the morpholine ring can enhance the compound’s solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-iodobenzenesulfonamide: Lacks the morpholine and ethyl groups.

    N-(2-morpholin-4-ylethyl)benzenesulfonamide: Lacks the iodine atom.

    3-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide: Has a chlorine atom instead of iodine.

Uniqueness

3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE is unique due to the presence of both the iodine atom and the morpholine ring. The iodine atom can participate in various substitution reactions, while the morpholine ring enhances the compound’s solubility and stability. This combination of functional groups makes it a versatile compound for scientific research applications.

Eigenschaften

CAS-Nummer

864759-45-5

Molekularformel

C12H18ClIN2O3S

Molekulargewicht

432.71 g/mol

IUPAC-Name

3-iodo-N-(2-morpholin-4-ylethyl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C12H17IN2O3S.ClH/c13-11-2-1-3-12(10-11)19(16,17)14-4-5-15-6-8-18-9-7-15;/h1-3,10,14H,4-9H2;1H

InChI-Schlüssel

GEVCNRNMFZODIB-UHFFFAOYSA-N

SMILES

C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)I.Cl

Kanonische SMILES

C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)I.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.